Theophylline, 8-isobutylthio-6-thio-
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Overview
Description
Theophylline, 8-isobutylthio-6-thio- is a derivative of theophylline, a well-known methylxanthine drug. Theophylline itself is commonly used for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The addition of isobutylthio and thio groups to theophylline modifies its chemical properties and potentially its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Theophylline, 8-isobutylthio-6-thio- typically involves the introduction of isobutylthio and thio groups to the theophylline molecule. One common method involves the reaction of theophylline with isobutylthiol and sulfur under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of Theophylline, 8-isobutylthio-6-thio- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Theophylline, 8-isobutylthio-6-thio- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thio groups to thiols.
Substitution: The isobutylthio group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
Theophylline, 8-isobutylthio-6-thio- has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of thio and isobutylthio substitutions on theophylline’s chemical properties.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, particularly in respiratory diseases.
Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical methods.
Mechanism of Action
The mechanism of action of Theophylline, 8-isobutylthio-6-thio- is similar to that of theophylline. It acts as a phosphodiesterase inhibitor, leading to an increase in cyclic AMP levels in cells. This results in bronchodilation and anti-inflammatory effects. Additionally, it may block adenosine receptors, contributing to its therapeutic effects in respiratory diseases .
Comparison with Similar Compounds
Theophylline: The parent compound, used widely in respiratory therapy.
Caffeine: Another methylxanthine with similar pharmacological effects.
Theobromine: Found in cocoa, with milder effects compared to theophylline and caffeine.
Uniqueness: Theophylline, 8-isobutylthio-6-thio- is unique due to the presence of both isobutylthio and thio groups, which may enhance its chemical stability and modify its biological activity compared to other methylxanthines .
Properties
CAS No. |
6493-41-0 |
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Molecular Formula |
C11H16N4OS2 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
1,3-dimethyl-8-(2-methylpropylsulfanyl)-6-sulfanylidene-7H-purin-2-one |
InChI |
InChI=1S/C11H16N4OS2/c1-6(2)5-18-10-12-7-8(13-10)14(3)11(16)15(4)9(7)17/h6H,5H2,1-4H3,(H,12,13) |
InChI Key |
FQWJZYANKIABOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CSC1=NC2=C(N1)C(=S)N(C(=O)N2C)C |
Origin of Product |
United States |
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